![molecular formula C16H15Cl2NO3 B5855348 N-(2,6-dichlorophenyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5855348.png)
N-(2,6-dichlorophenyl)-2-(3,4-dimethoxyphenyl)acetamide
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Overview
Description
N-(2,6-dichlorophenyl)-2-(3,4-dimethoxyphenyl)acetamide, commonly known as Diclazepam, is a chemical compound that belongs to the benzodiazepine class of drugs. It was first synthesized in the 1960s and has since been used for scientific research purposes.
Scientific Research Applications
Diclazepam has been used in scientific research to study its effects on the central nervous system. It has been found to have anxiolytic, hypnotic, and muscle relaxant properties. It has also been used to study the effects of benzodiazepines on memory and learning.
Mechanism of Action
Diclazepam works by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. By enhancing the activity of GABA, Diclazepam produces a calming effect on the central nervous system.
Biochemical and Physiological Effects:
Diclazepam has been found to have a number of biochemical and physiological effects. It has been shown to reduce anxiety and promote relaxation. It also has muscle relaxant properties and can be used to treat muscle spasms. Diclazepam has been found to have sedative effects and can be used to treat insomnia.
Advantages and Limitations for Lab Experiments
One advantage of using Diclazepam in lab experiments is that it has a long half-life, which allows for longer experiments without the need for frequent dosing. However, one limitation is that it can be difficult to obtain due to its classification as a controlled substance.
Future Directions
There are a number of future directions for the study of Diclazepam. Further research is needed to fully understand its mechanism of action and its effects on the central nervous system. It may also be useful to study its potential therapeutic uses in the treatment of anxiety disorders, insomnia, and muscle spasms. Additionally, research could be conducted to develop new analogs of Diclazepam with improved therapeutic properties.
Synthesis Methods
Diclazepam can be synthesized using a variety of methods, including the reaction of 2,6-dichlorobenzoyl chloride with 3,4-dimethoxyphenethylamine, or by reacting 2,6-dichlorobenzoyl chloride with N-methyl-3,4-dimethoxyphenethylamine. The resulting product is then treated with acetic anhydride and sodium acetate to form Diclazepam.
properties
IUPAC Name |
N-(2,6-dichlorophenyl)-2-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-21-13-7-6-10(8-14(13)22-2)9-15(20)19-16-11(17)4-3-5-12(16)18/h3-8H,9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZBKFMWTYVEKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=C(C=CC=C2Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dichlorophenyl)-2-(3,4-dimethoxyphenyl)acetamide |
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